(S)-2-(4-Methylphenylsulfonamido)hexanoic acid
Description
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is (S)-2-[(4-methylphenyl)sulfonylamino]hexanoic acid . This nomenclature reflects its structure:
- Parent chain : A six-carbon hexanoic acid (carboxylic acid at position 1).
- Substituent : A sulfonamide group (-SO₂NH-) at position 2, bonded to a 4-methylphenyl ring.
The compound is classified under sulfonamide derivatives and branched-chain fatty acids. Its molecular formula is C₁₃H₁₉NO₄S , with a molecular weight of 285.36 g/mol . The SMILES notation, CCCCC@HNS(=O)(=O)C1=CC=C(C)C=C1 , explicitly denotes the (S)-configuration at the chiral center.
Stereochemical Configuration and Chiral Center Significance
The compound’s chiral center at carbon 2 arises from the tetrahedral bonding of four distinct groups:
- -NH-SO₂-(4-methylphenyl) (highest priority due to sulfur’s atomic number).
- -COOH (carboxylic acid group).
- -CH₂CH₂CH₂CH₂CH₃ (pentyl chain).
- -H (hydrogen atom).
Using the Cahn-Ingold-Prelog rules , the (S)-configuration is assigned by prioritizing substituents in the order S > O > N > C and observing the counterclockwise arrangement. This stereochemistry influences the compound’s biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules (e.g., enzymes or receptors).
Functional Group Analysis: Sulfonamide and Hexanoic Acid Moieties
Sulfonamide Group (-SO₂NH-)
- Electron-withdrawing effects : The sulfonyl group stabilizes negative charges, enhancing the acidity of the adjacent NH group (pKa ≈ 10–12).
- Biological relevance : Sulfonamides are known for antibacterial properties, often inhibiting dihydropteroate synthase in folate synthesis.
Hexanoic Acid Moiety (-CH₂CH₂CH₂CH₂CH₂COOH)
- Hydrophobicity : The pentyl chain contributes to lipid solubility, potentially aiding membrane permeability.
- Acidity : The carboxylic acid group (pKa ≈ 4.8) enables salt formation under physiological conditions.
Synergistic effects : The sulfonamide’s polarity and the hexanoic acid’s hydrophobicity create a balanced amphiphilic structure, suitable for drug design.
Comparative Structural Analogues in Sulfonamide-Based Compounds
The table below compares (S)-2-(4-methylphenylsulfonamido)hexanoic acid with structurally related sulfonamides:
Key distinctions :
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-3-4-5-12(13(15)16)14-19(17,18)11-8-6-10(2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
ZWCLEVBHABYQAI-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and (S)-2-aminohexanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Methylphenylsulfonamido)-2-(prop-1-en-2-yl)hexanoic Acid (Compound 16)
- Structure: Features a 4-methylphenylsulfonamido group at position 4 and a prop-1-en-2-yl substituent at position 2 of the hexanoic acid chain.
- Synthesis : Produced via nucleophilic ring-opening of aziridines using carboxylic acid dianions, yielding a 59:41 mixture of diastereomers with a 60% yield .
- Key Properties :
- Comparison : The presence of an additional unsaturated propene group in Compound 16 may enhance reactivity in cycloaddition reactions compared to the target compound. However, the sulfonamido group’s position (C4 vs. C2) and stereochemistry likely influence binding affinity in biological systems.
(2S)-6-[(4-Chlorophenyl)sulfanyl]-2-[(4-methylphenyl)sulfanyl]hexanoic Acid
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid (Compound 9)
- Structure: An α,α-disubstituted hexanoic acid with boronic acid and piperidine-ethylamine groups .
- Bioactivity : Potent arginase I/II inhibitor (IC₅₀ < 100 nM), effective in reducing myocardial infarct size in vivo .
- Comparison : The boronic acid moiety enables covalent interactions with enzyme active sites, a feature absent in the sulfonamido-based target compound. The (R)-configuration here highlights the importance of stereochemistry in pharmacological activity.
Hexanoic Acid and Esters
- Hexanoic Acid: Found in wines and pest attractants, with a perception threshold of 0.42 mg/L in beverages .
- Esters: Methyl 2-hexenoate and ethyl hexanoate are synthesized using catalysts like SO₄²⁻/TiO₂/La³⁺, emphasizing the role of hexanoic acid in flavor and fragrance industries .
- Comparison: The sulfonamido derivative’s applications likely diverge from simple hexanoic acid esters, leaning toward pharmaceuticals rather than food or pest control.
Structural and Functional Analysis
Table 1: Key Structural and Functional Differences
Biological Activity
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid, also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H19NO4S
- Molecular Weight : 273.36 g/mol
- Structure : The compound features a hexanoic acid backbone with a sulfonamide group attached to a para-methylphenyl moiety.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, likely due to its ability to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth and replication.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
2. Anti-inflammatory Effects
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid has demonstrated anti-inflammatory properties in various in vitro studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Key Findings :
- Reduction in TNF-alpha and IL-6 levels in macrophage cultures.
- Decreased expression of COX-2 and iNOS, which are critical mediators of inflammation.
3. Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 28 | Apoptosis induction |
The biological activity of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid is attributed to several mechanisms:
- Folate Synthesis Inhibition : Similar to other sulfonamides, it likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cytokine Modulation : The compound alters the expression of cytokines involved in inflammatory responses.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted by Yelliantty et al. (2022) demonstrated that root treatment with hexanoic acid derivatives, including (S)-2-(4-Methylphenylsulfonamido)hexanoic acid, significantly enhanced resistance against Botrytis cinerea in tomato plants. This suggests potential agricultural applications for disease resistance.
Case Study 2: Anti-inflammatory Activity
In vitro experiments have shown that treatment with this compound reduces inflammation markers in human macrophages. The findings indicate its potential use in treating inflammatory diseases such as arthritis and colitis.
Q & A
Q. What are the common synthetic routes for (S)-2-(4-Methylphenylsulfonamido)hexanoic acid?
The synthesis typically involves multi-step reactions, including:
- Michael Addition : A key step for constructing the hexanoic acid backbone. For example, 3-benzoyl ethyl acrylate reacts with protected amino acids in the presence of catalysts like tributylamine triflate to form intermediates .
- Protection/Deprotection Strategies : Amino and sulfonamide groups are protected using tert-butoxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC) groups to prevent side reactions during synthesis .
- Reduction and Purification : Catalytic hydrogenation (e.g., Pd/C) is used for selective reduction, followed by HPLC or column chromatography for purification .
Q. How is the stereochemical purity of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid validated?
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) confirms enantiomeric excess.
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments and coupling constants verify spatial arrangements of substituents .
- X-ray Crystallography : Resolves absolute configuration, particularly for crystallizable intermediates or derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹).
- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages .
Advanced Research Questions
Q. How does (S)-2-(4-Methylphenylsulfonamido)hexanoic acid modulate amyloid-β (Aβ) peptide aggregation?
The compound acts as a β-hairpin mimic, disrupting Aβ fibril formation through:
- Hydrophobic Interactions : The 4-methylphenyl group binds to hydrophobic regions of Aβ, preventing β-sheet stacking .
- Experimental Validation :
- Thioflavin T (ThT) Assays : Monitor fluorescence changes to quantify fibril inhibition.
- Transmission Electron Microscopy (TEM) : Visualizes reduced fibril density in treated samples.
- Circular Dichroism (CD) : Detects shifts from β-sheet to random coil structures .
Q. What methodological considerations are essential for studying its antioxidant activity in plant models?
Q. How do structural modifications influence its pharmacokinetic properties?
- Ester Derivatives : Esterification (e.g., with chromenyl groups) enhances lipophilicity and membrane permeability, as seen in prodrug analogs .
- Stereoelectronic Effects : The (S)-configuration optimizes binding to chiral biological targets (e.g., enzymes or receptors), while sulfonamido groups improve metabolic stability .
Contradictions and Validation
Q. How can researchers resolve discrepancies in reported enzyme inhibition data?
- Dose-Response Curves : Replicate experiments across a range of concentrations (e.g., 10–40 mg dm⁻³) to identify optimal activity windows .
- Species-Specific Variability : Use multiple plant or cell models (e.g., Arabidopsis, rice) to assess generalizability .
- Positive Controls : Compare results with established inhibitors (e.g., ascorbic acid for antioxidant assays) .
Methodological Tables
Q. Table 1: Key Parameters for Antioxidant Enzyme Assays
| Enzyme | Substrate | Wavelength (nm) | Reference Method |
|---|---|---|---|
| SOD | NBT | 560 | Beauchamp & Fridovich 1971 |
| CAT | H₂O₂ | 240 | Aebi 1984 |
| APX | Ascorbate | 290 | Nakano & Asada 1981 |
Q. Table 2: Synthesis Optimization Variables
| Variable | Impact on Yield | Optimal Range |
|---|---|---|
| Catalyst Loading | Increases rate | 0.5–2 mol% |
| Temperature | Affects purity | 25–40°C |
| Solvent | Polarity | DMF/THF mixtures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
